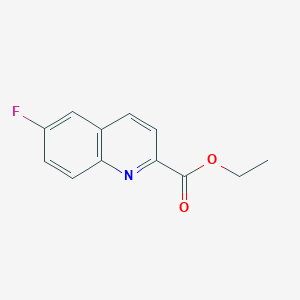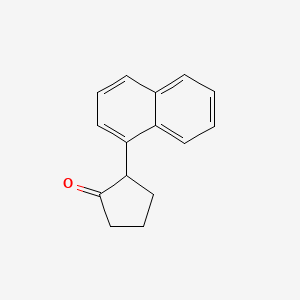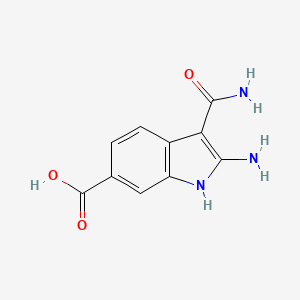
4-Amino-8-methylthiochroman 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-8-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₃NO₂S.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-methylthiochroman 1,1-dioxide typically involves the reaction of 8-methylthiochroman-4-one-1,1-dioxide with thiosemicarbazide in the presence of a catalyst such as p-toluene sulfonic acid. The reaction is carried out in anhydrous methanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
化学反応の分析
Types of Reactions
4-Amino-8-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Amino-8-methylthiochroman 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-8-methylthiochroman 1,1-dioxide involves its interaction with cellular targets, leading to various biological effects. For example, its anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Thiochromanone-based thiosemicarbazones: These compounds exhibit similar biological activities but differ in their substitution patterns and overall structure.
Benzothiazepine derivatives: These compounds share some structural similarities but have distinct biological properties.
Uniqueness
4-Amino-8-methylthiochroman 1,1-dioxide is unique due to its specific substitution pattern and the presence of both amino and methylthio groups, which contribute to its distinct chemical and biological properties. Its ability to induce ROS-mediated apoptosis sets it apart from other related compounds .
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
8-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-3-2-4-8-9(11)5-6-14(12,13)10(7)8/h2-4,9H,5-6,11H2,1H3 |
InChIキー |
MRMRUQSFIPICFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(CCS2(=O)=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
